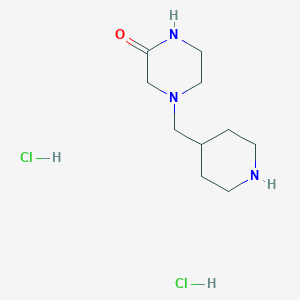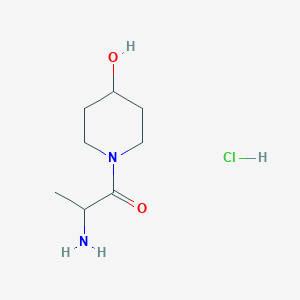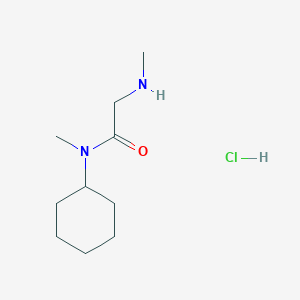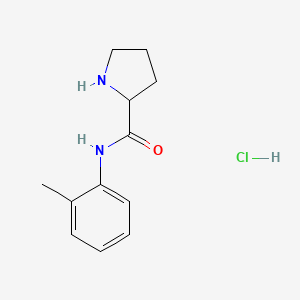
N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride
Vue d'ensemble
Description
N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2O and its molecular weight is 240.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Spectroscopic Identification and Derivatization
N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride has been studied for its properties using spectroscopic methods. A study by Nycz et al. (2016) explored the identification and derivatization of selected cathinones, including similar hydrochloride salts, through GC-MS, IR, NMR, electronic absorption spectroscopy, and single-crystal X-ray diffraction methods. These techniques are crucial for the identification and analysis of such compounds in forensic science and chemical analysis (Nycz, Paździorek, Małecki, & Szala, 2016).
Synthesis and Antimicrobial Activity
In the field of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Zhuravel et al. (2005) reported on the synthesis of novel compounds with potential antibacterial and antifungal activities, highlighting the role of such derivatives in developing new therapeutic agents (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Application in Cancer Research
Research by Zhou et al. (2008) describes the synthesis and biological evaluation of a compound structurally related to this compound. This compound was found to be a histone deacetylase (HDAC) inhibitor, showcasing its potential application in cancer treatment and its role in blocking cancer cell proliferation (Zhou et al., 2008).
Antidepressant and Nootropic Agents
A study by Thomas et al. (2016) synthesized and investigated the pharmacological activity of compounds related to this compound for their antidepressant and nootropic activities. This research contributes to the understanding of the central nervous system (CNS) activities of such compounds (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Chemical Analysis and Quality Control
Ye et al. (2012) developed a method using nonaqueous capillary electrophoresis for the separation of imatinib mesylate and related substances, including compounds structurally related to this compound. This method is essential for chemical analysis and quality control in pharmaceutical industries (Ye, Huang, Li, Xiang, & Xu, 2012).
Mécanisme D'action
Target of Action
N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride, also known as N-(o-Tolyl)pyrrolidine-2-carboxamide hydrochloride, is a compound that is structurally similar to Prilocaine . Prilocaine is known to act on sodium channels on the neuronal cell membrane
Mode of Action
Prilocaine, a structurally similar compound, limits the spread of seizure activity and reduces seizure propagation by acting on sodium channels
Biochemical Pathways
Given its structural similarity to prilocaine, it may affect theneuronal signaling pathways that involve sodium channels .
Pharmacokinetics
Prilocaine is known to be 55% protein-bound in plasma at a concentration of 05-10 mg/mL . This could suggest potential ADME properties of this compound, but more research is needed to confirm this.
Result of Action
If it acts similarly to prilocaine, it may prevent action potential propagation and nerve function by blocking sodium channels .
Action Environment
The solvation of prilocaine, a structurally similar compound, is significantly altered in different environments . This suggests that environmental factors could potentially influence the action of this compound.
Analyse Biochimique
Biochemical Properties
N-(2-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor involved in the modulation of neurotransmitter systems . The nature of these interactions often involves binding to the receptor, leading to subsequent activation or inhibition of downstream signaling pathways.
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with TAAR1 can modulate the release of neurotransmitters such as dopamine and serotonin, thereby influencing neuronal activity and behavior . Additionally, it may impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an agonist or antagonist at specific receptors, leading to the activation or inhibition of signaling cascades. For instance, its binding to TAAR1 results in the activation of adenylate cyclase, increasing cyclic AMP levels and triggering downstream effects . This compound may also inhibit or activate enzymes, thereby modulating their activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while high doses can lead to toxic or adverse effects. For instance, studies have shown that low doses of this compound can modulate neurotransmitter release and improve cognitive function, whereas high doses may cause neurotoxicity and behavioral changes . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes . The effects on metabolic flux and metabolite levels are essential for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. This compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
N-(2-methylphenyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-9-5-2-3-6-10(9)14-12(15)11-7-4-8-13-11;/h2-3,5-6,11,13H,4,7-8H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHJLNCNPRFCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



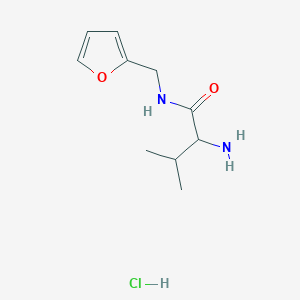
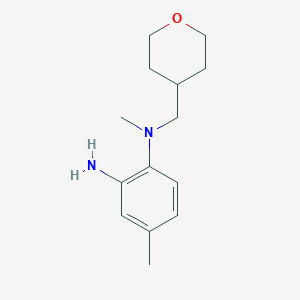

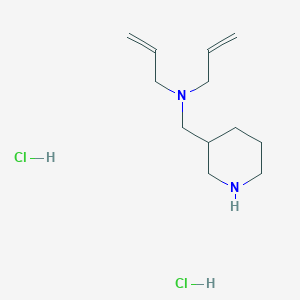
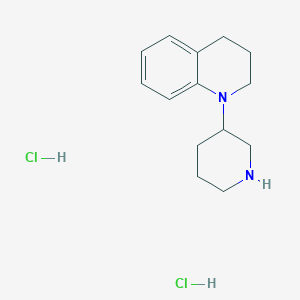
![2-[4-(3-Pyrrolidinyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1398345.png)
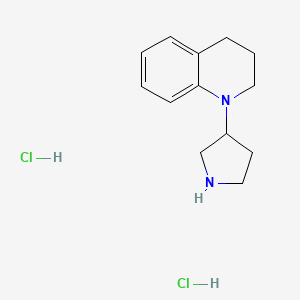
![1-[2-(3-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398348.png)
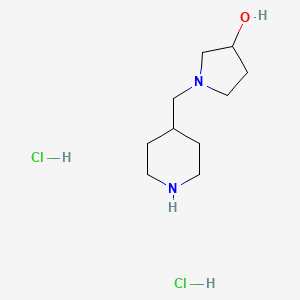
![2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride](/img/structure/B1398350.png)
